molecular formula C17H17N3O B3730465 2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone

2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone

Cat. No. B3730465
M. Wt: 279.34 g/mol
InChI Key: SQLDHTRLTLXFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone, also known as DMQ, is a synthetic compound with potential therapeutic uses in various fields of research.

Scientific Research Applications

2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone has been studied for its potential therapeutic uses in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, 2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone has been studied for its potential neuroprotective effects.

Mechanism of Action

2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone exerts its therapeutic effects through various mechanisms of action. In cancer research, 2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone has been found to inhibit the activity of protein kinases, which are involved in cell growth and division. In inflammation research, 2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone has been shown to inhibit the activity of NF-kB, a transcription factor that regulates the expression of inflammatory cytokines. In neurodegenerative disease research, 2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone has been found to protect neurons against oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone has been found to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone has been shown to reduce the production of inflammatory cytokines and decrease inflammation. In neurodegenerative disease research, 2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone has been found to protect neurons against oxidative stress and inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential therapeutic uses. However, 2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone also has some limitations, including its poor solubility in water and limited bioavailability.

Future Directions

There are several future directions for 2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone research, including exploring its potential therapeutic uses in other fields of research, improving its solubility and bioavailability, and developing more potent analogs of 2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 2-{[(2,3-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone.

properties

IUPAC Name

2-[(2,3-dimethylanilino)methyl]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11-6-5-9-14(12(11)2)18-10-16-19-15-8-4-3-7-13(15)17(21)20-16/h3-9,18H,10H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLDHTRLTLXFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NCC2=NC3=CC=CC=C3C(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2,3-dimethylphenyl)amino]methyl}quinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.